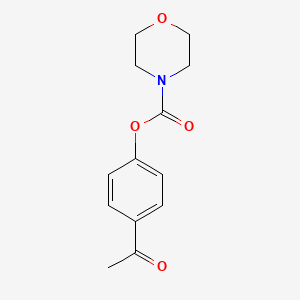

4-Acetylphenyl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

(4-acetylphenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-10(15)11-2-4-12(5-3-11)18-13(16)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAONTUEWKJISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl morpholine-4-carboxylate typically involves the reaction of 4-acetylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 60-80°C. The process may also involve the use of a dehydrating agent to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.

Major Products:

Oxidation: Formation of 4-carboxyphenyl morpholine-4-carboxylate.

Reduction: Formation of 4-(hydroxyethyl)phenyl morpholine-4-carboxylate.

Substitution: Formation of 4-nitrophenyl morpholine-4-carboxylate or 4-bromophenyl morpholine-4-carboxylate.

Scientific Research Applications

4-Acetylphenyl morpholine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Substituent Effects

- This contrasts with electron-donating groups (e.g., methyl in ) or halogens (e.g., chloro in ), which may increase lipophilicity .

- Chromen-yl Derivatives : Compounds like [3-(2-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate () incorporate a fused chromene ring system, significantly increasing molecular weight and complexity compared to simpler phenyl-substituted derivatives .

Salt Forms

- Hydrochloride Salts : The compound in (2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hydrochloride) exists as a hydrochloride salt, improving aqueous solubility and bioavailability compared to neutral esters like the tert-butyl derivative in .

Physicochemical Properties

The table below summarizes key properties of similar compounds:

Key Observations

- Molecular Weight : Chromen-yl derivatives (Evidences 4–5) exhibit higher molecular weights (>380 g/mol) due to their fused aromatic systems, compared to simpler phenyl derivatives (~250–380 g/mol) .

- Thermal Stability : The tert-butyl derivative () has a well-defined melting point (65–66°C) and high boiling point (253.8°C), likely due to its bulky tert-butyl group stabilizing the crystal lattice .

- Solubility : Hydrochloride salts () are expected to exhibit superior aqueous solubility compared to neutral esters, which may have implications for drug formulation .

Q & A

Q. How does the morpholine ring’s conformation impact interactions with biological targets?

- SAR Studies : The chair conformation of morpholine optimizes hydrogen bonding with catalytic residues (e.g., in HDACs). Methylation or fluorination of the ring alters electron density, affecting binding. Comparative studies with piperazine or thiomorpholine analogs validate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.